

# Toxicological Profile of D&C Red No. 7: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

D&C Red No. 7, also known by its Colour Index name Pigment Red 57:1 (CI 15850:1), is a monoazo color additive widely used in cosmetics, drugs, and personal care products.[1][2] As a calcium salt of Lithol Rubine B, its safety for human use is of paramount importance and has been the subject of numerous toxicological evaluations by regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Scientific Committee on Consumer Safety (SCCS).[1][3] This technical guide provides a comprehensive overview of the toxicological profile of D&C Red No. 7, presenting key data in a structured format, detailing experimental methodologies where available, and illustrating relevant biological pathways and experimental workflows.

## **Chemical and Physical Properties**



Property	Value
Chemical Name	Calcium 3-hydroxy-4-[(4-methyl-2-sulfophenyl)azo]-2-naphthalenecarboxylate
CAS Number	5281-04-9
Molecular Formula	C18H12CaN2O6S
Molecular Weight	424.44 g/mol
Physical State	Red powder
Solubility	Virtually insoluble in water

Source:[1][2]

## **Toxicological Data Summary**

The toxicological assessment of D&C Red No. 7 has encompassed a range of endpoints, including acute, subchronic, and developmental toxicity, as well as local tolerance and genotoxicity.

### **Acute and Subchronic Toxicity**

Studies on the acute and subchronic oral toxicity of D&C Red No. 7 have been conducted primarily in rats.

Study Type	Species	Route	Key Findings	Reference
Acute Oral Toxicity	Rat	Oral	Maximum nonlethal dose: 300 mg/kg body weight	[4]
Subchronic Oral Toxicity	Rat	Oral	No-Observed- Effect Level (NOEL): 50 mg/kg body weight/day	[4]



#### **Reproductive and Developmental Toxicity**

The potential for D&C Red No. 7 to affect reproduction and development has been investigated in rats.

Study Type	Species	Route	Key Findings	Reference
Prenatal Developmental Toxicity	Rat	Oral	Maternal Toxicity NOEL: 50 mg/kg/dayEmbry onic Development NOAEL: 200 mg/kg/day	[4]

### **Dermal and Ocular Irritation and Sensitization**

The local tolerance of D&C Red No. 7 has been evaluated through dermal and ocular irritation studies, as well as sensitization assays.

Study Type	Species	Outcome	Reference
Dermal Irritation	Rabbit	Not an irritant	[4]
Ocular Irritation	Rabbit	Not an irritant	[4]
Skin Sensitization	Mouse	Moderate sensitizer (based on lymphoproliferative responses)	[4]

#### Genotoxicity

The genotoxic potential of D&C Red No. 7 has been assessed in a battery of in vitro and in vivo assays, with mixed results reported.



Assay Type	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains	With and without	Mutagenic in several strains	[4]
Gene Mutation Assay	Mouse lymphoma cells	Not specified	Non-mutagenic at the hprt locus, but mutagenic at the TK locus	[4]
Unscheduled DNA Synthesis (UDS) Assay	Not specified	Not specified	Not active	[4]
Micronucleus Assay	Human lymphocyte cultures	Not specified	Unclear	[4]

The Cosmetic Ingredient Review (CIR) Expert Panel concluded that, based on the available data, D&C Red No. 7 is at most a weak mutagen.[4] The low potential for dermal absorption is also considered to reduce the risk of genotoxicity from topical application.[4]

#### Carcinogenicity

No long-term carcinogenicity studies on D&C Red No. 7 were available for review.[4]

## **Experimental Protocols**

Detailed experimental protocols for the specific studies conducted on D&C Red No. 7 are not extensively available in the public domain. However, the methodologies likely followed standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) and the FDA's "Redbook." The following sections describe the general principles of these key toxicological assays.

#### **General Experimental Workflow for Toxicity Studies**



The workflow for conducting toxicity studies on a chemical substance like D&C Red No. 7 typically follows a standardized process from initial planning to final reporting.



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General workflow for in vivo toxicity studies.

#### **Bacterial Reverse Mutation Assay (Ames Test)**

This in vitro assay is used to assess the potential of a substance to induce gene mutations in bacteria.

- Principle: Histidine-dependent strains of Salmonella typhimurium are exposed to the test substance with and without metabolic activation (S9 mix from rat liver). If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies on a histidine-deficient medium.
- General Procedure:
  - Bacterial strains are incubated with various concentrations of D&C Red No. 7, both with and without S9 mix.
  - The mixture is plated on a minimal agar medium lacking histidine.
  - Plates are incubated for 48-72 hours.



 The number of revertant colonies is counted and compared to a negative control. A significant, dose-dependent increase in revertant colonies indicates a positive result.

# In Vitro Mammalian Cell Gene Mutation Test (e.g., Mouse Lymphoma Assay)

This assay detects gene mutations in mammalian cells in culture.

- Principle: Mouse lymphoma L5178Y cells, which are heterozygous at the thymidine kinase (TK) locus (TK+/-), are exposed to the test substance. If a mutation occurs at the TK locus, the cells become TK-/- and can grow in the presence of a cytotoxic pyrimidine analogue (e.g., trifluorothymidine), which would kill the TK+/- cells.
- General Procedure:
  - Cells are exposed to various concentrations of D&C Red No. 7 with and without metabolic activation.
  - After an expression period to allow for the fixation of the mutation, cells are plated in a medium with and without the selective agent.
  - Colonies are counted to determine the mutation frequency.

#### In Vivo Micronucleus Assay

This test assesses chromosomal damage in vivo.

- Principle: Animals, typically rodents, are treated with the test substance. If the substance is
  clastogenic (breaks chromosomes) or aneugenic (interferes with the mitotic spindle),
  micronuclei (small nuclei containing chromosome fragments or whole chromosomes) will
  form in developing red blood cells (erythrocytes).
- General Procedure:
  - Animals are dosed with D&C Red No. 7, usually on one or more occasions.
  - Bone marrow or peripheral blood is collected at appropriate time points.



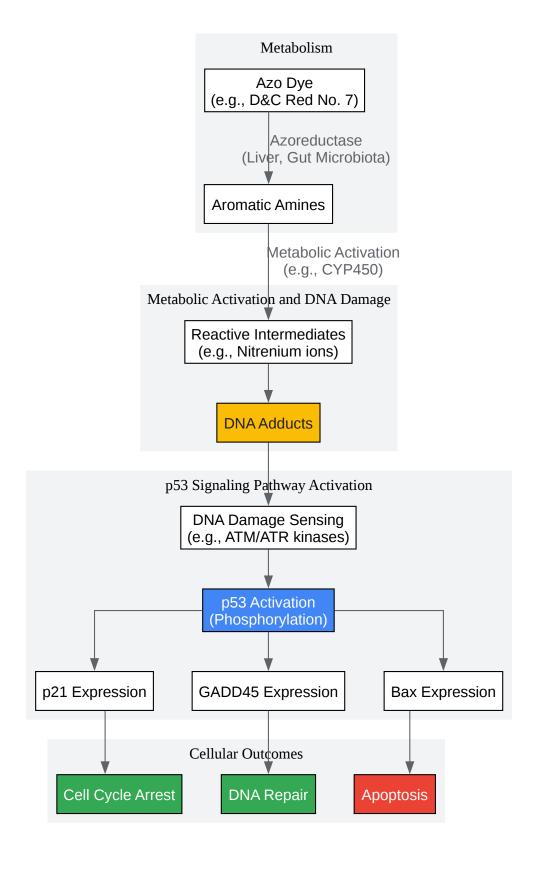
 Erythrocytes are stained, and the frequency of micronucleated polychromatic erythrocytes is determined.

## **Potential Mechanism of Genotoxicity for Azo Dyes**

The genotoxicity observed with some azo dyes is often attributed to their metabolic breakdown products rather than the parent compound itself. A key metabolic pathway for azo dyes is the reductive cleavage of the azo bond (-N=N-) by azoreductases, which are present in the liver and in the gut microbiota. This process generates aromatic amines, some of which are known to be genotoxic and carcinogenic.[1][5]

These aromatic amines can undergo further metabolic activation, for example, by cytochrome P450 enzymes, to form reactive intermediates that can bind to DNA, forming DNA adducts.[5] These adducts can distort the DNA helix, leading to errors during DNA replication and transcription if not repaired. This DNA damage can trigger cellular stress responses, including the activation of the p53 signaling pathway, which can lead to cell cycle arrest, apoptosis, or DNA repair.





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Proposed genotoxicity pathway for azo dyes.



#### Conclusion

D&C Red No. 7 has a well-characterized toxicological profile for acute, subchronic, and developmental effects, with established NOELs and NOAELs. It is not considered a dermal or ocular irritant but is classified as a moderate skin sensitizer. The genotoxicity data is mixed, suggesting a weak mutagenic potential, which is a common characteristic of some azo dyes and is often linked to their metabolic products. The lack of long-term carcinogenicity data is a notable data gap. The safety of D&C Red No. 7 for its intended uses in cosmetics and drugs is supported by regulatory bodies, taking into account the low levels of exposure and minimal dermal absorption from cosmetic products. For drug development professionals, understanding this profile is crucial for risk assessment and ensuring the safe use of this color additive in pharmaceutical formulations.

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